2-[(4-oxo-6-propyl-1H-pyrimidin-2-yl)sulfanyl]acetic acid
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Description
2-[(4-oxo-6-propyl-1H-pyrimidin-2-yl)sulfanyl]acetic acid, also known as OPSA, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. OPSA belongs to the class of pyrimidine derivatives and has been synthesized using various methods.
Scientific Research Applications
Specific Features of Reactions with Heterocyclic Carboxylic Acids
The reactions of pentaphenylantimony with polyfunctional heterocyclic carboxylic acids, including derivatives similar to "2-[(4-oxo-6-propyl-1H-pyrimidin-2-yl)sulfanyl]acetic acid," have been studied to understand their structural features. These studies, such as those conducted by Gubanova et al. (2020), have demonstrated the potential for forming complex compounds with unique structural properties, which could have implications in materials science and catalysis Gubanova, Sharutin, Sharutina, & Petrova, 2020.
Fluorescence Binding Studies
Research by Meng et al. (2012) into p-hydroxycinnamic acid derivatives, structurally related to the compound , explored their interactions with bovine serum albumin (BSA) through fluorescence and UV–vis spectral studies. This work sheds light on how such compounds could interact with biological molecules, providing a foundation for understanding their potential biomedical applications Meng, Zhu, Zhao, Yu, & Lin, 2012.
Anti-Inflammatory Activity
Compounds closely related to "2-[(4-oxo-6-propyl-1H-pyrimidin-2-yl)sulfanyl]acetic acid" have been evaluated for their anti-inflammatory activity. Studies, such as those by Jakubkienė et al. (2002), demonstrate the potential for these compounds to exceed the effectiveness of traditional anti-inflammatory drugs like acetylsalicylic acid and ibuprofen, suggesting a promising area for the development of new anti-inflammatory agents Jakubkienė, Burbulienė, Udrenaite, Garalienė, & Vainilavicius, 2002.
Crystal Structure Characterization
The crystal structures of derivatives of pyrimidin-2-ylsulfanyl compounds, such as those studied by Subasri et al. (2016, 2017), provide valuable information on the molecular geometry, conformation, and potential intermolecular interactions of these compounds. This structural information is critical for understanding their chemical behavior and potential applications in drug design and materials science Subasri, Timiri, Barji, Jayaprakash, Vijayan, & Velmurugan, 2016; Subasri, Kumar, Sinha, Jayaprakash, Viswanathan, & Velmurugan, 2017.
Synthesis and Biological Activity
Research into the synthesis of novel heteroatomic compounds based on phenylthiourea and acetophenone, including those related to "2-[(4-oxo-6-propyl-1H-pyrimidin-2-yl)sulfanyl]acetic acid," has shown promising directions for organic chemistry. These studies, like those by Farzaliyev et al. (2020), aim to create compounds with significant biological activity, potentially useful in drug development Farzaliyev, Shuriberko, Sujayev, Osmanova, Gojayeva, & Gahramanova, 2020.
properties
IUPAC Name |
2-[(6-oxo-4-propyl-1H-pyrimidin-2-yl)sulfanyl]acetic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12N2O3S/c1-2-3-6-4-7(12)11-9(10-6)15-5-8(13)14/h4H,2-3,5H2,1H3,(H,13,14)(H,10,11,12) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JDCKXGBXTQJEJN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC1=CC(=O)NC(=N1)SCC(=O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12N2O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
228.27 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-[(4-oxo-6-propyl-1H-pyrimidin-2-yl)sulfanyl]acetic acid |
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